molecular formula C19H20Cl2N2O2 B2480076 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034523-80-1

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide

Cat. No.: B2480076
CAS No.: 2034523-80-1
M. Wt: 379.28
InChI Key: YTLOBAYHBGHJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a propanamide derivative featuring a 3,4-dichlorophenyl group and a 3-methoxyazetidin-1-ylphenyl substituent. The dichlorophenyl group is a common pharmacophore in bioactive molecules, contributing to lipophilicity and receptor binding via π-π interactions, while the methoxyazetidine may enhance metabolic stability compared to bulkier heterocycles .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-11-23(12-16)15-6-4-14(5-7-15)22-19(24)9-3-13-2-8-17(20)18(21)10-13/h2,4-8,10,16H,3,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOBAYHBGHJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Amidation: The final step involves the formation of the amide bond between the dichlorophenyl-azetidinyl intermediate and a propanoic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl-Propanamide Backbone
Compound Name Substituents/R-Groups Key Features/Applications Molecular Weight (g/mol) Source
Target Compound 3,4-Dichlorophenyl; 3-methoxyazetidin-1-ylphenyl Potential CNS/Enzyme targeting ~410.3 (estimated) -
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-Dichlorophenyl; no additional substituents Herbicide (acetyl-CoA carboxylase inhibition) 218.1
21a () 3,4-Methylenedioxybenzyl; 2,4-dichlorosulfonyl Pseudomonas inhibitors ~440.5 (estimated)
SR140333 () Piperidine; 3,4-dichlorophenyl; isopropoxy Neurokinin receptor antagonist ~630.2 (estimated)
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide Trifluoromethylphenyl; methyl Unknown (structural analogue) 231.6

Key Observations :

  • Propanil lacks the azetidine moiety, resulting in lower molecular weight and herbicidal rather than therapeutic activity .
  • SR140333 incorporates a bulky piperidine-isopropoxy group, favoring neurokinin receptor binding but increasing metabolic complexity .
Impact of Azetidine vs. Other Heterocycles
  • 3-Methoxyazetidine : The four-membered azetidine ring in the target compound offers conformational rigidity and moderate polarity, improving solubility compared to bulkier piperidine derivatives (e.g., SR140333) . However, it may reduce binding affinity in receptors requiring deeper hydrophobic pockets.
  • Piperazine/Piperidine Analogues : Compounds like 9g () and SR142801 () use six-membered heterocycles, which enhance steric bulk and duration of action but may limit blood-brain barrier permeability .
Lipophilicity and Solubility
  • The dichlorophenyl group increases logP (~3.5 estimated) compared to non-halogenated analogues.
  • The methoxyazetidine enhances water solubility relative to purely aromatic derivatives (e.g., propanil) but remains less polar than sulfonamide-containing compounds (e.g., 21a) .
Metabolic Stability
  • Azetidine’s smaller ring size reduces susceptibility to cytochrome P450 oxidation compared to piperidine derivatives .

Biological Activity

The compound 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a synthetic organic molecule notable for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20Cl2N2O2
  • CAS Number : 2034523-80-1

Structural Features

The compound features a dichlorophenyl group and a methoxyazetidinyl moiety, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may exhibit:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation, suggesting anticancer properties. This inhibition can lead to reduced tumor growth in experimental models.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(3,4-dichlorophenyl)-1,1-dimethylureaStructureAnticancer properties
1-(3,4-dichlorophenyl)-3-methoxyureaStructurePotential anti-inflammatory effects

The unique methoxyazetidinyl group distinguishes this compound from other dichlorophenyl derivatives, enhancing its therapeutic potential.

Case Studies and Experimental Evidence

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro. The mechanism involved the downregulation of specific oncogenes and upregulation of apoptosis-related proteins.
  • Nephrotoxicity Assessment : In comparative studies with related compounds, it was observed that while some derivatives exhibited nephrotoxic effects due to chlorine substitution on the phenyl ring, this compound showed a more favorable safety profile .

Pharmacological Studies

Pharmacological evaluations have indicated that the compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting the cyclooxygenase (COX) pathway. This dual action could make it a candidate for treating inflammatory diseases.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide?

The synthesis of this compound requires multi-step reactions, including amide bond formation and azetidine ring functionalization. Critical variables include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Exothermic reactions (e.g., coupling steps) require cooling to prevent side-product formation .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amidation yields .
  • Microwave-assisted synthesis : Accelerates reaction kinetics for steps like heterocycle formation .
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for purification .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the dichlorophenyl and methoxyazetidin groups. For example, splitting patterns in 1^1H NMR distinguish azetidine protons from aromatic signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the methoxyazetidin moiety in biological activity?

  • Comparative analogs : Synthesize derivatives with azetidine replaced by pyrrolidine or piperidine. Test activity in target assays (e.g., kinase inhibition) to assess steric/electronic contributions .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the methoxyazetidin group and hydrophobic pockets in target proteins (e.g., GPCRs) .
  • Pharmacophore mapping : Identify hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (azetidine ring) critical for binding .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid in vitro degradation vs. in vivo metabolic activation .
  • Target profiling : Employ kinome-wide screening to differentiate primary targets from off-target effects .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks. For example, the dichlorophenyl group may increase logP, requiring formulation optimization .
  • Molecular dynamics simulations : Simulate solvation effects to assess aqueous solubility limitations caused by the hydrophobic azetidine ring .
  • QSAR modeling : Train models using datasets of related propanamides to correlate structural features (e.g., Cl substitution patterns) with bioavailability .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Bioavailability optimization : Use prodrug strategies (e.g., esterification of the amide) to enhance oral absorption .
  • Plasma protein binding assays : Measure free fraction concentrations via equilibrium dialysis to explain reduced in vivo activity .
  • Toxicogenomics : RNA-seq of treated tissues identifies off-target pathways (e.g., oxidative stress responses) that limit therapeutic windows .

Basic: What are the standard protocols for evaluating this compound’s stability under storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC; significant peaks suggest hydrolytic cleavage of the amide bond .
  • Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., PBS, pH 7.4) to prevent hydrolysis .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

  • Quality-by-Design (QbD) : Use factorial designs to optimize reaction parameters (e.g., stoichiometry, solvent ratios) and ensure consistent purity .
  • Internal standards : Spike assays with a fluorescent probe (e.g., FITC-labeled analog) to normalize readouts across batches .
  • Blinded replicates : Assign multiple researchers to prepare and test independent batches to eliminate operator bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.